molecular formula C38H46O9 B10754022 Garcinolic acid

Garcinolic acid

Cat. No.: B10754022
M. Wt: 646.8 g/mol
InChI Key: VDSCKSOYNLTQSY-VGJPRPLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Garcinolic acid is a principal organic acid isolated from various Garcinia species, most notably Garcinia indica. It is a close structural analog of hydroxycitric acid (HCA) and is a subject of significant research interest in the fields of metabolism, biochemistry, and nutrition. Its primary mechanism of action is believed to be the potent, competitive inhibition of ATP-citrate lyase (ACL), a key enzyme responsible for catalyzing the conversion of citrate and Coenzyme A to oxaloacetate and acetyl-CoA in the cytosol. By inhibiting this critical step, this compound disrupts the novo lipogenesis (fatty acid synthesis) and may modulate lipid and carbohydrate metabolism. Consequently, this compound serves as a vital pharmacological tool for investigating pathways related to obesity, dyslipidemia, and metabolic syndrome. Researchers utilize this compound in in vitro cell-based assays and in vivo animal model studies to elucidate its effects on adipogenesis, fatty acid oxidation, and energy expenditure. As a high-purity reference standard, it is essential for analytical studies, quality control of botanical extracts, and mechanistic research, providing a specific and reliable compound for scientific exploration.

Properties

Molecular Formula

C38H46O9

Molecular Weight

646.8 g/mol

IUPAC Name

(4R)-4-[(E)-3-carboxybut-2-enyl]-14-hydroxy-6,6,18-trimethyl-21-(3-methylbut-2-enyl)-18-(4-methylpent-3-enyl)-12-oxo-2,5,19-trioxapentacyclo[11.8.0.03,7.03,11.015,20]henicosa-1(13),10,14,16,20-pentaene-4-carboxylic acid

InChI

InChI=1S/C38H46O9/c1-21(2)11-10-18-36(8)19-17-24-29(39)28-30(40)26-12-9-13-27-35(6,7)47-37(34(43)44,20-16-23(5)33(41)42)38(26,27)46-32(28)25(31(24)45-36)15-14-22(3)4/h11-12,14,16-17,19,27,39H,9-10,13,15,18,20H2,1-8H3,(H,41,42)(H,43,44)/b23-16+/t27?,36?,37-,38?/m0/s1

InChI Key

VDSCKSOYNLTQSY-VGJPRPLGSA-N

Isomeric SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C(CCC=C4C3=O)C(O[C@@]5(C/C=C(\C)/C(=O)O)C(=O)O)(C)C)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C(CCC=C4C3=O)C(OC5(CC=C(C)C(=O)O)C(=O)O)(C)C)O)C)C

Origin of Product

United States

Preparation Methods

Optimization of Garcinia kola Seed Extraction

Garcinoic acid is natively present in Garcinia kola seeds, with extraction efficiency dependent on solvent polarity, temperature, and seed-to-solvent ratios. An optimized protocol achieves a 0.78% (w/w) yield using methanol at 25°C with a 1:1 seed-to-solvent ratio. Key parameters investigated include:

ParameterTested ConditionsOptimal ConditionYield (%)
SolventMethanol, EthanolMethanol0.78
Temperature (°C)25, 40, 60250.78
Seed/Solvent Ratio (w/v)1:1, 2:11:10.78

The process involves grinding seeds, Soxhlet extraction with methanol, and silica gel chromatography for purification. Ethanol extraction at higher temperatures (40–60°C) reduced yields due to thermal degradation of the compound.

Semisynthesis from δ-Tocotrienol

Cross Metathesis with Grubbs Catalyst

A high-yielding semisynthetic route starts with δ-tocotrienol (DT3), employing a cross metathesis reaction with methyl methacrylate or methyl acrylate (Scheme 1). The procedure involves:

  • Protection of DT3 : TBS (tert-butyldimethylsilyl) protection of hydroxyl groups to yield 4 .

  • Metathesis Reaction : Reacting 4 with methyl methacrylate (5a ) or methyl acrylate (5b ) using Grubbs II catalyst at 80°C in toluene for 24 hours, producing intermediates 6a/b , 7a/b , and 8a/b .

  • Deprotection and Hydrolysis : LiOH-mediated hydrolysis of esters (6a–8a ) in THF-MeOH-H₂O (3:1:1) at 40°C, followed by TBS removal with HCl, yields garcinoic acid (1 ) and homologs (9a–11 ).

This six-step process achieves an 18% overall yield, surpassing earlier methods requiring 10+ steps.

Chemical Synthesis via Oxidation and Reduction

Dess-Martin Periodinane Oxidation

A fully synthetic route converts δ-tocotrienol derivatives into garcinoic acid through selective oxidation:

  • Aldehyde Formation : Dess-Martin periodinane (DMP) oxidizes intermediate 20 to aldehyde 21 .

  • Pinnick Oxidation : 21 is oxidized to carboxylic acid 22 using sodium chlorite and 2-methyl-2-butene.

  • Acetyl Deprotection : Removal of the acetyl group on 22 under basic conditions yields garcinoic acid.

The sequence achieves a 65% yield per oxidation step but requires rigorous purification after each stage.

Comparative Analysis of Methods

MethodStarting MaterialStepsOverall Yield (%)Scalability
Natural ExtractionG. kola seeds30.78Limited
Semisynthesisδ-Tocotrienol618High
Chemical SynthesisSynthetic intermediates812Moderate

Natural extraction is limited by seed availability, whereas semisynthesis offers scalability for industrial applications.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • ¹H-NMR (CDCl₃): Key signals include δ 6.25 (aromatic protons), δ 2.80 (allylic CH₂), and δ 1.20–1.25 (methyl groups).

  • ¹³C-NMR : Carboxylic acid carbon at δ 175.5 confirms successful oxidation.

High-Performance Liquid Chromatography (HPLC) : Purity ≥95% validated using C18 columns with UV detection at 290 nm.

Applications and Derivative Synthesis

Garcinoic acid serves as a precursor for metabolites like 13′-hydroxy-δ-tocopherol (8 ) and glucuronide derivatives (9 ), synthesized via hydrogenation or enzymatic coupling. These derivatives retain bioactivity while improving solubility .

Chemical Reactions Analysis

Types of Reactions: Garcinolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound .

Scientific Research Applications

Anticancer Activity

Garcinolic acid has been identified as a potent inhibitor of the CBP/p300 KIX protein-protein interaction network, which is crucial in various cancers, including leukemia. Research indicates that it effectively inhibits KIX-dependent transcription, demonstrating significant potential as a therapeutic agent against acute myelogenous leukemia .

  • Mechanism of Action : this compound binds to a non-canonical site on the CBP/p300 KIX domain, with a dissociation constant (K_D) of approximately 1 μM, showcasing its strong interaction and selectivity . This binding disrupts critical oncogenic signaling pathways.

Anti-Metastatic Effects

Studies have shown that this compound inhibits the proliferation and migration of cancer cells, particularly in breast carcinoma models. It induces apoptosis through the mitochondrial pathway and increases reactive oxygen species (ROS) levels, leading to enhanced cell death in metastatic cancer cells .

Anti-Obesity Effects

This compound has been investigated for its anti-obesity properties. Clinical studies suggest that it may reduce body weight gain and fat accumulation by modulating metabolic pathways associated with lipid synthesis and energy expenditure .

  • Clinical Findings : In trials involving obese individuals, significant reductions in body weight and improvements in serum lipid profiles were observed following treatment with this compound derivatives .

Neuroprotective Effects

Recent studies indicate that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system pathways involved in neuroprotection and apoptosis regulation .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent against various pathogens. Its efficacy against bacteria and fungi has been documented, suggesting its potential use in developing new antimicrobial therapies .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityThis compound inhibits KIX-dependent transcription in leukemia models.
Anti-ObesitySignificant weight loss and improved lipid profiles in obese subjects treated with this compound derivatives.
NeuroprotectionDemonstrated ability to cross the blood-brain barrier; potential for treating neurodegenerative diseases.
AntimicrobialEffective against various bacterial strains; potential for new antimicrobial therapies.

Mechanism of Action

Garcinolic acid exerts its effects through multiple mechanisms:

    Protein-Protein Interactions: this compound allosterically blocks the CBP/p300 KIX PPI network by binding to a non-canonical site, inhibiting KIX-dependent transcription.

    P2X7 Receptor Modulation: this compound acts as a positive modulator of the purinergic P2X7 receptors, facilitating cellular responses mediated by these receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Garcinolic acid belongs to the caged carboxyxanthone family, sharing structural motifs with gambogic acid, morellic acid, and gaudichaudiic acids. Below is a detailed comparison:

Gambogic Acid (C38H44O8)

  • Structural Similarities : Both contain a xanthone core with prenyl substitutions. Gambogic acid has additional epoxy and hydroxyl groups .
  • Functional Differences: Gambogic acid primarily inhibits the NF-κB pathway and shows broad cytotoxicity but has weaker PPI inhibition (IC50 > 10 μM for CBP/p300 KIX) compared to this compound (IC50 ~1–2 μM) . this compound’s selective binding to the KIX flexible loop enables reversible, non-covalent inhibition, whereas gambogic acid lacks this specificity .
  • Stability: Gambogic acid degrades under alkaline conditions to form this compound, indicating structural lability .

Morellic Acid (C32H36O8)

  • Structural Features : Shares the caged xanthone scaffold but differs in prenyl chain length and oxidation state .
  • Bioactivity: Morellic acid exhibits anti-HIV-1 activity via reverse transcriptase inhibition, a mechanism distinct from this compound’s PPI modulation .

Gaudichaudiic Acids (A–I)

  • Structural Variations : These derivatives feature modifications in prenyl groups and hydroxyl/methoxy substitutions .
  • Cytotoxicity : Gaudichaudiic acids show broad cytotoxicity (e.g., IC50 = 0.5–5 μM against P388 leukemia cells) but lack reported PPI inhibitory effects .

Pharmacological and Mechanistic Comparison

Binding Affinity and Selectivity

Compound Target Kd/IC50 Mechanism Selectivity for KIX Domains
This compound CBP/p300 KIX 1.3 μM Non-covalent binding to flexible loop High (CBP/p300 > Med15/ARC105)
Gambogic acid NF-κB, CBP/p300 KIX >10 μM Epoxy-mediated covalent adducts Low
Gaudichaudiic acid A P388 leukemia cells 0.5 μM Unclear (likely cytotoxicity) Not reported

Cellular Effects

  • This compound: Downregulates Myb-dependent genes (e.g., Cyclin A2, B1) in AML cells (IC50 = 2–5 μM) and reduces cell viability .
  • Gambogic acid: Induces apoptosis in solid tumors but shows toxicity in normal cells .

Unique Functional Roles

Q & A

Q. What spectroscopic and chromatographic methods are commonly used to identify and characterize Garcinolic acid in plant extracts?

  • Methodological Answer : this compound is typically identified via nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 19^19F-NMR) to resolve structural features like hydroxyl and aromatic groups. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while high-performance liquid chromatography (HPLC) with UV-Vis detection quantifies its concentration in extracts. For reproducible results, ensure solvent systems are optimized to minimize peak broadening in HPLC, and use internal standards (e.g., deuterated solvents for NMR) to calibrate instruments .

Q. How can researchers validate the purity of this compound isolates prior to in vitro assays?

  • Methodological Answer : Purity validation requires orthogonal techniques:
  • HPLC-DAD/MS : Monitor UV absorption (e.g., 280 nm for phenolic compounds) and compare retention times/spikes against certified standards.
  • Melting Point Analysis : Compare observed melting points with literature values.
  • Elemental Analysis : Verify C/H/O ratios via combustion analysis.
  • Thin-Layer Chromatography (TLC) : Use silica gel plates with multiple solvent systems (e.g., ethyl acetate:hexane:acetic acid) to confirm single-band resolution .

Advanced Research Questions

Q. How does this compound modulate interactions with transcriptional coactivators like CBP KIX, and what experimental approaches resolve these binding dynamics?

  • Methodological Answer : this compound’s binding to CBP KIX domains has been studied via:
  • Stopped-Flow Fluorescence : Monitor real-time association/dissociation kinetics (e.g., Y631W mutant quenching upon ligand binding). Averaging 35–40 traces reduces signal-to-noise ratios .
  • PrOF NMR : 19^19F-NMR tracks perturbations at specific residues (e.g., Y631 signal attenuation) to map binding pockets .
  • Competitive Binding Assays : Displace known ligands (e.g., pKID peptide) to calculate inhibition constants (KiK_i).
  • HSQC NMR : Resolve chemical shift perturbations (e.g., V608, I611, F612) to confirm allosteric effects .

Q. What strategies address contradictions in reported bioactivity data for this compound (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer : Contradictions arise from contextual factors (e.g., cell type, concentration, redox microenvironment). Mitigate via:
  • Dose-Response Curves : Test across a wide range (nM–mM) to identify biphasic effects.
  • Redox Buffering : Use systems like glutathione/ascorbate to control intracellular redox states.
  • ROS Detection Probes : Combine fluorescent dyes (DCFH-DA, MitoSOX) with inhibitors (e.g., catalase, SOD) to isolate mechanisms.
  • Meta-Analysis : Pool datasets using PRISMA guidelines to identify confounding variables (e.g., extraction solvents, assay protocols) .

Q. How to design experiments investigating this compound’s epigenetic effects (e.g., histone acetyltransferase inhibition)?

  • Methodological Answer :
  • In Vitro HAT Assays : Use recombinant enzymes (e.g., p300) and acetyl-CoA analogs (e.g., 3^3H-acetyl-CoA) to measure inhibition.
  • ChIP-Seq : Profile histone acetylation (H3K27ac) in treated vs. untreated cells.
  • Molecular Dynamics Simulations : Model ligand-enzyme interactions (e.g., binding free energy calculations via MM-GBSA).
  • Negative Controls : Include known inhibitors (e.g., curcumin) and inactive analogs to validate specificity .

Q. What statistical frameworks are optimal for analyzing dose-dependent cytotoxicity data of this compound in heterogeneous cell populations?

  • Methodological Answer :
  • Nonlinear Regression : Fit IC50_{50} values using four-parameter logistic models (e.g., GraphPad Prism).
  • Cluster Analysis : Group cell lines by sensitivity profiles (e.g., hierarchical clustering with Euclidean distances).
  • Synergy Scoring : Apply Chou-Talalay or Bliss independence models for combination studies.
  • Bayesian Hierarchical Models : Account for inter-experiment variability in high-throughput screens .

Research Design & Validation

Q. How to optimize extraction protocols for this compound to balance yield and bioactivity preservation?

  • Methodological Answer :
  • Solvent Screening : Test polar (ethanol/water) vs. semi-polar (ethyl acetate) solvents via response surface methodology (RSM).
  • Stability Studies : Incubate extracts under varying pH/temperature and monitor degradation via HPLC.
  • Bioactivity-Guided Fractionation : Couple extraction with antioxidant (DPPH/ABTS) or anti-inflammatory (COX-2) assays to track active fractions .

Q. What criteria should guide the selection of in vivo models for studying this compound’s metabolic effects?

  • Methodological Answer :
  • FINER Framework : Ensure models are F easible (e.g., zebrafish for high-throughput screening), I nteresting (gene-edited mice with metabolic syndrome), N ovel (gut microbiome-humanized models), E thical (3Rs compliance), and R elevant (translational biomarkers like HbA1c) .
  • Omics Integration : Pair phenotypic data with metabolomics/proteomics to identify mechanistic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.